molecular formula C22H21N3O5 B2551545 ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-09-9

ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2551545
CAS No.: 899960-09-9
M. Wt: 407.426
InChI Key: XGECASQLMSISSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a central dihydropyridazine ring substituted with a phenyl group at position 1, an oxo group at position 6, and a carbamoyl-methoxy linker at position 2. The ethyl ester at position 3 and the 2-methylphenyl carbamoyl moiety distinguish it from related compounds.

Properties

IUPAC Name

ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-29-22(28)21-18(13-20(27)25(24-21)16-10-5-4-6-11-16)30-14-19(26)23-17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGECASQLMSISSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylphenyl isocyanate with an appropriate alcohol to form the carbamate intermediate. This intermediate is then reacted with a pyridazine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction temperatures and times, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Pyridazine-based compounds are widely studied for their diverse pharmacological properties. Below is a systematic comparison with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and inferred structure-activity relationships (SAR).

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Features and Physicochemical Data

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Molecular Weight Source
Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Target) 1-Ph, 4-(2-MePh-carbamoyl-methoxy), 6-oxo, 3-COOEt Not reported Not reported ~455.89 (inferred)
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 1-(3-ClPh), 4-Me, 5-CN, 6-oxo, 3-COOEt 109–110 63 357.79
Ethyl 5-Cyano-4-methyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12c) 1-(3-CF₃Ph), 4-Me, 5-CN, 6-oxo, 3-COOEt 106–110 52 391.33
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7) 1-Ph, 4-(butylsulfanyl), 6-oxo, 3-COOEt Not reported Not reported 360.45
Ethyl 1-(2-chlorophenyl)-4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899992-26-8) 1-(2-ClPh), 4-(2,3-Me₂Ph-carbamoyl-methoxy), 6-oxo, 3-COOEt Not reported Not reported 455.89

Key Observations:

  • Substituent Position 1: The target compound’s phenyl group contrasts with chlorophenyl (12b), trifluoromethylphenyl (12c), or substituted phenyls in other analogs. Electron-withdrawing groups (e.g., Cl, CF₃) in these positions enhance polarity and may influence binding affinity .
  • Position 4 Modifications: The target’s carbamoyl-methoxy group differs from sulfanyl (e.g., butylsulfanyl in ) or methyl-cyano substituents (e.g., 12b–12g in ). Carbamoyl groups may improve hydrogen-bonding capacity compared to hydrophobic sulfanyl chains.
  • Position 5 and 6: The absence of a cyano group (CN) at position 5 in the target compound distinguishes it from derivatives like 12b–12g, which exhibit CN substituents linked to higher melting points (e.g., 12d: 220–223°C) due to increased crystallinity .
Inferred Structure-Activity Relationships (SAR)
  • The target’s 2-methylphenyl carbamoyl group, while less electron-deficient, may balance lipophilicity and solubility.
  • Ester vs.
  • Sulfanyl vs. Oxygen-Based Linkers: Butylsulfanyl derivatives (e.g., ) exhibit lower polarity, which may favor membrane permeability, whereas carbamoyl-methoxy groups (target) could improve aqueous solubility and target specificity.

Biological Activity

Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the dihydropyridazine class. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Structural Features

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

Feature Description
Core Structure Dihydropyridazine ring
Functional Groups Carbamate, ester, ketone
Aromatic Rings Two phenyl substituents (2-methylphenyl and phenyl)

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and solvent choice. Common methods include:

  • Formation of the Dihydropyridazine Core : Utilizing appropriate reagents to construct the dihydropyridazine framework.
  • Introduction of Functional Groups : Employing carbamoylation and methoxylation reactions to introduce the desired substituents.
  • Purification and Characterization : Techniques like NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of dihydropyridazines possess antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Compounds within this class have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of dihydropyridazine derivatives has been explored in various studies. Some compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study focused on a related dihydropyridazine derivative demonstrated significant inhibition against Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial potency.
  • Anti-inflammatory Mechanism : Research indicated that certain derivatives effectively reduced edema in animal models, correlating with decreased levels of inflammatory mediators such as TNF-alpha.
  • Cancer Cell Line Studies : In vitro assays with human cancer cell lines revealed that some derivatives induced apoptosis through caspase activation, highlighting their potential as chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.